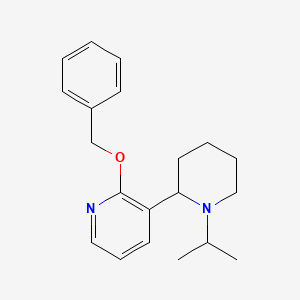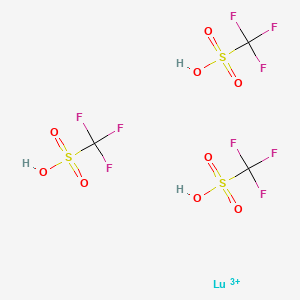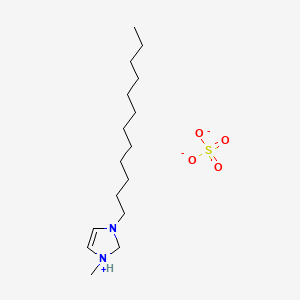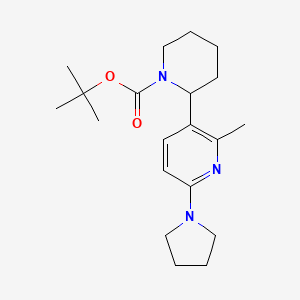![molecular formula C36H27N5O7S B11824006 Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)
Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N’-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)- is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve multiple steps, including the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of thiourea derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired properties of the compound.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of thiourea derivatives with different functional groups.
科学的研究の応用
Thiourea derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis, catalysts in various reactions, and ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors of enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific structure and functional groups of the compound. For example, thiourea derivatives may inhibit the activity of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, by binding to its active site.
類似化合物との比較
Similar Compounds
Urea Derivatives: Similar in structure but with different reactivity and applications.
Sulfonamides: Share some functional groups but differ in their overall structure and properties.
Imidazole Derivatives: Contain imidazole rings, similar to the pyrazine ring in the compound of interest.
Uniqueness
Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N’-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)- is unique due to its complex structure, which includes multiple functional groups and rings
特性
分子式 |
C36H27N5O7S |
|---|---|
分子量 |
673.7 g/mol |
IUPAC名 |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]thiourea |
InChI |
InChI=1S/C36H27N5O7S/c1-19-33(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)46-13-12-37-35(49)40-21-4-9-26-25(14-21)34(45)48-36(26)27-10-5-22(42)15-30(27)47-31-16-23(43)6-11-28(31)36/h2-11,14-18,42-44H,12-13H2,1H3,(H2,37,40,49) |
InChIキー |
ZMNIDCRFGHIZAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)





![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)

